7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the chromen-2-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone.
Introduction of the 2-bromobenzyl group: This step involves the reaction of the chromen-2-one intermediate with 2-bromobenzyl bromide under basic conditions to form the ether linkage.
Attachment of the isoquinoline moiety: The final step involves the coupling of the intermediate with an isoquinoline derivative, which may require the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the isoquinoline moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl acetic acid
- 7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl propanoic acid
Uniqueness
The uniqueness of 7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H32BrNO5 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(2-bromophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C29H32BrNO5/c1-19-23-10-9-22(35-18-20-6-2-3-8-25(20)30)16-26(23)36-28(33)24(19)11-12-27(32)31-15-14-29(34)13-5-4-7-21(29)17-31/h2-3,6,8-10,16,21,34H,4-5,7,11-15,17-18H2,1H3 |
InChI Key |
CDCGIXGHTONWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)CCC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.